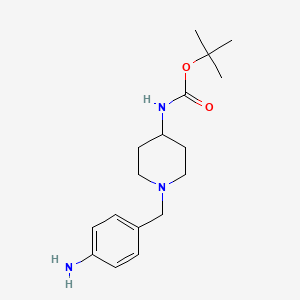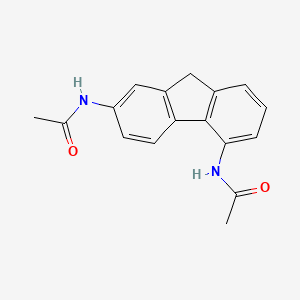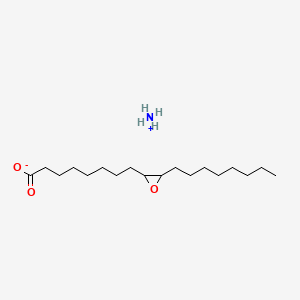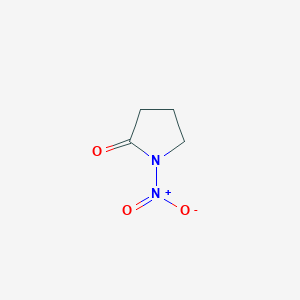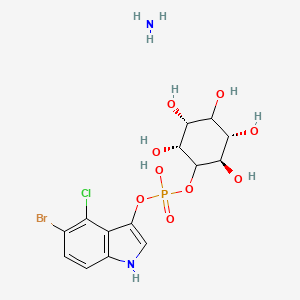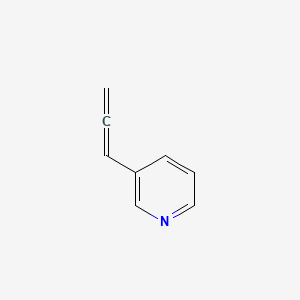
Pyridine, 3-(1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(1,2-propadienyl)- is a heterocyclic aromatic organic compound with the molecular formula C8H7N It is a derivative of pyridine, where a 1,2-propadienyl group is attached to the third carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyridine is coupled with a suitable propargyl halide under mild conditions .
Industrial Production Methods
Industrial production of Pyridine, 3-(1,2-propadienyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency. The use of zeolite catalysts in gas-phase reactions has also been explored for the large-scale production of pyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pyridine, 3-(1,2-propadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(1,2-propadienyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to various therapeutic effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties may involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Pyridine, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:
Pyridine: The parent compound, which lacks the 1,2-propadienyl group.
3-(1,2-Propadienyl)pyridine: A similar compound with the same substituent at a different position.
Pyridine derivatives: Compounds like 2-methylpyridine and 4-ethylpyridine, which have different alkyl substituents on the pyridine ring.
Uniqueness
The uniqueness of Pyridine, 3-(1,2-propadienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
205991-38-4 |
|---|---|
Fórmula molecular |
C8H7N |
Peso molecular |
117.15 g/mol |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3-7H,1H2 |
Clave InChI |
PCHRPKKWHQPWGF-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
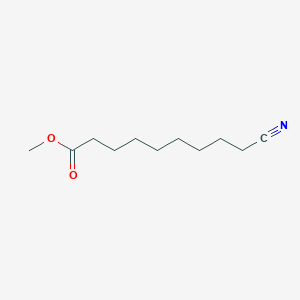
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
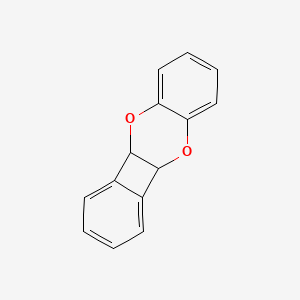
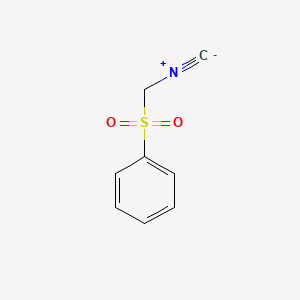
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
